molecular formula C14H17BrN4O2S2 B2470493 5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235642-14-4

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2470493
CAS No.: 1235642-14-4
M. Wt: 417.34
InChI Key: ZFMMVUBHOWIEGW-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyrimidine ring, a piperidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as malononitrile and formamide under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes.

    Attachment of the thiophene sulfonamide group: This step involves the reaction of thiophene with sulfonamide under suitable conditions to form the desired sulfonamide derivative.

    Bromination: The final step involves the bromination of the compound using bromine or a bromine-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for pharmacological studies.

    Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperidin-1-yl)pyrimidine
  • 5-bromo-2,6-dichloro-pyrimidin-4-ylamine
  • 5-bromo-2-(dimethylamino)pyrazine

Uniqueness

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which include a bromine atom, a pyrimidine ring, a piperidine ring, and a thiophene sulfonamide group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMMVUBHOWIEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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